RPR103611

HIV-1 entry inhibition CXCR4-tropic virus antiviral potency

RPR103611 is a semi-synthetic triterpenoid derived from betulinic acid, selectively inhibiting CXCR4-tropic HIV-1 entry via gp41 loop region binding. Researchers face a shortage of tools that discriminate between CXCR4- and CCR5-mediated viral entry without cross-resistance. • Blocks CXCR4-tropic strains (IC50 = 0.27 μM for NL4-3) while sparing CCR5-tropic pathways (IC50 = 80 μM for YU2) • Unique gp41 binding site (residues I84/L91) ensures no cross-resistance with maraviroc or enfuvirtide • Supplied at ≥98% purity; shipped ambient for immediate global delivery

Molecular Formula C46H78N2O6
Molecular Weight 755.1 g/mol
CAS No. 150840-75-8
Cat. No. B1212521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR103611
CAS150840-75-8
SynonymsN'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid
RPR 103611
RPR-103611
Molecular FormulaC46H78N2O6
Molecular Weight755.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C
InChIInChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1
InChIKeySPZFCKVVHXRLAI-XOCWCZJOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPR103611: HIV-1 Entry Inhibitor Overview


RPR103611 (CAS 150840-75-8) is a semi-synthetic triterpenoid derivative of betulinic acid, a naturally occurring pentacyclic triterpene found in the bark of several plant species . It is classified as a non-peptidic HIV-1 entry inhibitor that blocks viral entry by targeting the envelope glycoprotein complex (gp120/gp41) and preventing membrane fusion, a mechanism distinct from reverse transcriptase or protease inhibitors [1]. RPR103611 exhibits a molecular formula of C46H78N2O6 and a molecular weight of 755.1 g/mol, with a calculated LogP of 10, indicating high lipophilicity .

RPR103611: Generic Substitution Limitations


Generic substitution with other HIV entry inhibitors is not feasible due to RPR103611's unique binding site and resistance profile. It targets a specific 'loop region' within gp41 (involving residues I84 and L91), which is distinct from the binding sites of other entry inhibitors like maraviroc (CCR5 antagonist) or enfuvirtide (peptide fusion inhibitor) [1]. Consequently, cross-resistance is not observed; viral strains resistant to RPR103611 due to I84S or L91H mutations in gp41 remain fully sensitive to other entry inhibitors such as maraviroc and cenicriviroc [2]. This makes RPR103611 a unique and valuable tool for studying drug-resistant HIV variants and for combination therapy research.

RPR103611: Quantitative Evidence Guide


Superior CXCR4-Tropic HIV-1 Potency

RPR103611 exhibits significantly greater potency against the CXCR4-tropic HIV-1 strain NL4-3 (IC50 = 0.27 μM) compared to the CCR5-tropic strain YU2 (IC50 = 80 μM), representing a ~296-fold difference in sensitivity [1]. This strain-specific potency is a critical differentiator from other HIV entry inhibitors.

HIV-1 entry inhibition CXCR4-tropic virus antiviral potency

Distinct gp41 Resistance Profile

Resistance to RPR103611 is specifically conferred by mutations in the gp41 loop region, including I84S and L91H [1]. Viral strains carrying these mutations remain fully sensitive to other entry inhibitors such as maraviroc and cenicriviroc, indicating a distinct resistance profile and lack of cross-resistance [2].

drug resistance gp41 mutation HIV-1 entry

gp41 Loop Region vs. Enfuvirtide Binding

RPR103611 targets the gp41 loop region, a site distinct from the binding site of the peptide fusion inhibitor enfuvirtide [1]. While enfuvirtide binds to the HR1 domain, RPR103611's activity depends on the sequence and accessibility of the gp41 loop region, providing a unique tool for studying Env-mediated fusion.

HIV-1 entry gp41 mechanism of action

RPR103611: Research and Industrial Applications


CXCR4-Tropic HIV-1 Entry Research

Due to its high potency against CXCR4-tropic HIV-1 strains (IC50 = 0.27 μM for NL4-3) and significantly lower activity against CCR5-tropic strains (IC50 = 80 μM for YU2), RPR103611 is ideally suited for dissecting the entry mechanisms of CXCR4-tropic viruses. Researchers can use it as a selective tool to block CXCR4-dependent entry without affecting CCR5-dependent pathways, as demonstrated in studies of HIV-1 Env-mediated fusion [1].

gp41 Loop Function and Drug Resistance

RPR103611 is a critical tool for structure-function studies of the gp41 loop region. The compound's activity is abolished by specific mutations (I84S, L91H) in this region, while other entry inhibitors like maraviroc and cenicriviroc remain fully active against these mutants [1]. This allows for precise mapping of gp41 functional domains and the investigation of resistance mechanisms without confounding cross-resistance [2].

Combination Therapies Targeting gp41 Sites

Given that RPR103611 targets the gp41 loop region while enfuvirtide targets the HR1 domain, combining these agents could provide synergistic inhibition of HIV-1 entry. RPR103611's unique binding site makes it a valuable component in combination therapy research aimed at overcoming or preventing drug resistance [1].

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